6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-(chloromethyl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZUQOJUUFWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various amines. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by different nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, DMF, and triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions that yield various derivatives with improved biological properties. For instance, the compound can be synthesized through a two-step process involving the reaction of 5-amino-1H-pyrazole derivatives with chloroacetyl chloride and subsequent cyclization steps. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .
Biological Activities
The biological evaluation of this compound and its derivatives has revealed several promising activities:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For example, compounds derived from this scaffold have been tested against various cancer cell lines and showed potent inhibitory effects on tumor growth. The mechanism often involves the inhibition of angiogenesis through targeting vascular endothelial growth factor receptors (VEGFR), which is critical for tumor vascularization .
2. Phosphodiesterase Inhibition
Another notable application is in the field of phosphodiesterase inhibitors. Studies have shown that certain derivatives can selectively inhibit phosphodiesterase-5, leading to enhanced relaxant effects on smooth muscle tissues. This property is particularly relevant for developing treatments for erectile dysfunction and pulmonary hypertension .
3. Antimicrobial Properties
Some derivatives have also demonstrated antimicrobial activity against various pathogens. The ability to modify functional groups on the pyrazolo[3,4-d]pyrimidine core can enhance this activity, making them potential candidates for new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity, one compound exhibited a significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 5 µM. The study highlighted structure-activity relationships indicating that electron-withdrawing groups at specific positions enhance anticancer efficacy .
Case Study 2: Phosphodiesterase Inhibition
A derivative of this compound was tested for its ability to inhibit phosphodiesterase-5 in isolated rat cavernosum tissue. Results showed a pEC50 value of 8.31 µM, demonstrating its potential as a therapeutic agent for erectile dysfunction .
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes . For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Substituent Effects at Position 6
The reactivity and biological activity of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at position 6:
Key Observations :
- The chloromethyl group in the target compound offers superior synthetic versatility compared to thio or amino substituents, facilitating rapid derivatization .
- Thioether-linked analogs exhibit enhanced solubility and distinct biological targeting, likely due to sulfur's electronegativity .
- Amino-substituted derivatives show marked antifungal activity, emphasizing the role of hydrogen bonding in target interactions .
Substituent Effects at Position 1
The substituent at position 1 impacts steric bulk and aromatic interactions:
Key Observations :
Structural Complexity and Pharmacokinetics
Fused-ring systems and hybrid scaffolds introduce distinct pharmacokinetic profiles:
Key Observations :
- Fused-ring systems (e.g., coumarin or thieno derivatives) improve photochemical properties but may complicate synthesis .
- The target compound’s simplicity balances synthetic accessibility with adaptability for drug development .
Biological Activity
6-(Chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 260.68 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClN4O |
| Molecular Weight | 260.68 g/mol |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)CCl |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For example, the synthesis may include the chloromethylation of 1-phenyl-pyrazolones followed by cyclization to form the pyrazolo[3,4-d]pyrimidine framework. The methodologies often yield high purity and good yields of the target compound.
Biological Activities
The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related pyrazolo derivatives. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against different tumor cell lines. In vitro assays demonstrated that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Activity
Research indicates that pyrazolo derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example:
- Inhibition of COX-2 : Several analogs showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that this compound may possess similar anti-inflammatory effects.
Antimicrobial Activity
Pyrazolo compounds have been evaluated for their antimicrobial effects against various bacterial strains. Studies have shown that modifications in the structure can enhance antibacterial activity against pathogens such as E. coli and S. aureus.
Case Studies
Several studies have documented the biological activity of related compounds:
- Anti-inflammatory Effects : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations as low as 10 µM compared to standard treatments.
- Antimicrobial Screening : Compounds derived from similar structures were tested against Pseudomonas aeruginosa and showed promising results in inhibiting bacterial growth.
- Cytotoxicity Assays : In vitro tests revealed that related compounds significantly reduced viability in cancer cell lines at low micromolar concentrations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(chloromethyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A common route includes:
Condensation : Reacting 5-amino-pyrazole derivatives with chlorinated pyrimidine intermediates under reflux in aprotic solvents (e.g., DMF or DCM) .
Functionalization : Introducing the chloromethyl group via nucleophilic substitution or alkylation, often using reagents like chloroacetyl chloride .
- Optimization : Key parameters include temperature (70–90°C), solvent polarity, and catalysts (e.g., K₂CO₃ for deprotonation). Continuous-flow reactors improve yield consistency .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at N1, chloromethyl at C6) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.06) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Q. What are the key physicochemical properties influencing solubility and formulation?
- Critical Properties :
| Property | Value | Relevance |
|---|---|---|
| LogP (lipophilicity) | ~2.1 (predicted) | Membrane permeability |
| pKa | 8.87 (basic nitrogen) | Ionization in physiological pH |
| Polar Surface Area | 70.14 Ų | Solubility in aqueous buffers |
Advanced Research Questions
Q. What molecular targets and mechanisms are associated with this compound in oncology research?
- Mechanism : Pyrazolo[3,4-d]pyrimidines inhibit cyclin-dependent kinases (CDKs) and EGFR by competing with ATP-binding pockets. For example:
- CDK2 Inhibition : IC₅₀ values ≤100 nM in kinase assays, disrupting cell cycle progression .
- Apoptosis Induction : Caspase-3/7 activation observed in leukemia cell lines (e.g., HL-60) at 10 µM .
- Experimental Design : Use in vitro kinase assays (radiometric or fluorescence-based) and flow cytometry for apoptosis profiling .
Q. How can researchers resolve contradictions in reported biological activity data across derivatives?
- Case Study : Discrepancies in IC₅₀ values for CDK2 inhibition (e.g., 50 nM vs. 200 nM) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance binding affinity vs. electron-donating groups (e.g., methyl) .
- Assay Variability : Normalize data using positive controls (e.g., Roscovitine for CDKs) .
- Resolution : Perform dose-response curves in triplicate across multiple cell lines and validate with structural analogs .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- SAR Insights :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C6 (Chloromethyl) | Replace with -SCH₃ | ↑ Solubility, ↓ cytotoxicity |
| N1 (Phenyl) | Substitute with 4-Cl-Ph | ↑ CDK2 selectivity (2-fold) |
- Methodology : Synthesize derivatives via parallel synthesis and screen using high-throughput kinase panels .
Q. How does the compound’s stability under experimental conditions affect reproducibility?
- Stability Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
